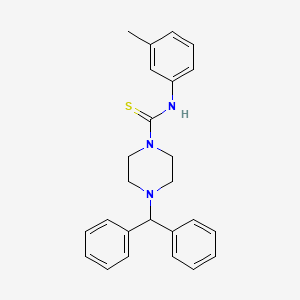![molecular formula C26H27ClN2O5 B4959029 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide](/img/structure/B4959029.png)
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders, such as obesity, diabetes, and dyslipidemia, due to its ability to stimulate fatty acid oxidation and improve glucose metabolism. However, it has also gained attention as a performance-enhancing drug among athletes and bodybuilders, despite being banned by the World Anti-Doping Agency (WADA) since 2009.
作用机制
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose uptake, and mitochondrial function. PPARδ activation leads to the upregulation of fatty acid oxidation enzymes, such as carnitine palmitoyltransferase-1 (CPT-1) and acyl-CoA oxidase (ACOX), and the downregulation of lipogenic enzymes, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). This results in an increase in energy expenditure and a decrease in fat storage. PPARδ activation also stimulates the expression of genes involved in glucose uptake and utilization, such as glucose transporter 4 (GLUT4) and pyruvate dehydrogenase kinase 4 (PDK4), leading to improved insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide has been shown to have several biochemical and physiological effects in different tissues and organs. In skeletal muscle, it increases the expression of genes involved in oxidative metabolism and mitochondrial biogenesis, leading to improved endurance and fatigue resistance. In adipose tissue, it reduces the size and number of adipocytes and inhibits the differentiation of preadipocytes, leading to decreased adiposity and improved insulin sensitivity. In the liver, it reduces the expression of genes involved in lipogenesis and gluconeogenesis, leading to decreased hepatic steatosis and improved glucose metabolism. In the heart, it enhances fatty acid oxidation and glucose uptake, leading to improved cardiac function and protection against ischemic injury.
实验室实验的优点和局限性
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide has several advantages for lab experiments, such as its high potency, selectivity, and specificity for PPARδ, its well-defined mechanism of action, and its ability to modulate multiple metabolic pathways. However, it also has some limitations, such as its potential toxicity and off-target effects, its limited solubility and stability, and its high cost and regulatory restrictions.
未来方向
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide has several potential future directions for research and development, such as:
1. Investigating its effects on other metabolic pathways and diseases, such as cancer, neurodegeneration, and inflammation.
2. Developing more potent and selective PPARδ agonists with improved pharmacokinetic and pharmacodynamic properties.
3. Studying the molecular mechanisms underlying its toxicity and off-target effects and developing strategies to mitigate them.
4. Exploring its potential as a therapeutic agent for rare metabolic disorders, such as mitochondrial diseases and fatty acid oxidation disorders.
5. Investigating its effects on different cell types and tissues, such as immune cells, neurons, and stem cells.
Conclusion:
In conclusion, 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide is a synthetic drug that has been extensively studied for its potential therapeutic and pharmacological effects. It exerts its effects by activating PPARδ, a nuclear receptor that regulates lipid and glucose metabolism. Despite being banned by WADA, it has gained attention as a performance-enhancing drug among athletes and bodybuilders. 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide has several advantages and limitations for lab experiments and several potential future directions for research and development.
合成方法
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide can be synthesized through a multistep process that involves the coupling of 3-(3-chlorophenoxy)benzoic acid with 5-nitro-2-furoic acid, followed by the amidation of the resulting intermediate with 1-methylhexylamine and the final benzoylation of the amine group. The purity and yield of the product can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.
科学研究应用
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide has been extensively studied in vitro and in vivo for its potential therapeutic and pharmacological effects. In animal models, it has been shown to increase endurance and running capacity, reduce body fat, improve insulin sensitivity, and protect against diet-induced obesity and metabolic disorders. It has also been investigated for its anti-inflammatory, neuroprotective, and anticancer properties. Moreover, 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide has been used as a tool compound to study the role of PPARδ in various physiological processes, such as lipid metabolism, energy homeostasis, and inflammation.
属性
IUPAC Name |
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-heptan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O5/c1-3-4-5-7-18(2)28-26(30)19-10-12-22(13-11-19)33-24-15-21(29(31)32)16-25(17-24)34-23-9-6-8-20(27)14-23/h6,8-18H,3-5,7H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPVTPZDQXLYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC(=O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(heptan-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4958950.png)
![1-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4958968.png)
![N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4958976.png)

![1-(2,4-dimethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B4959002.png)

![4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile](/img/structure/B4959031.png)

![5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959050.png)


![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4959066.png)
![2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4959070.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-methyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4959078.png)